

Itacitinib in Research and Combination Therapies

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Dezapelisib

CAS No.: 1262440-25-4

Cat. No.: S525808

[Get Quote](#)

Itacitinib is a selective JAK1 inhibitor that has been investigated in various contexts, both as a monotherapy and in combination with other agents. The table below summarizes key clinical studies involving itacitinib.

Table 1: Overview of Selected Clinical Studies Involving Itacitinib

Study Context / Combination Partner	Phase	Key Findings / Purpose	Citation
Advanced Solid Tumors (with nab-paclitaxel + gemcitabine)	Ib/II	Demonstrated an acceptable safety profile and clinical activity. The maximum tolerated dose (MTD) of itacitinib was determined to be 300 mg daily.	[1]
Low-Risk Acute Graft-versus-Host Disease (GVHD) (Monotherapy)	II	Itacitinib monotherapy was as effective as systemic corticosteroids for treatment, with fewer serious infections.	[2]
Initial Treatment of Acute GVHD (with corticosteroids)	III	The addition of itacitinib to corticosteroids did not significantly increase the overall response rate compared to placebo.	[3]

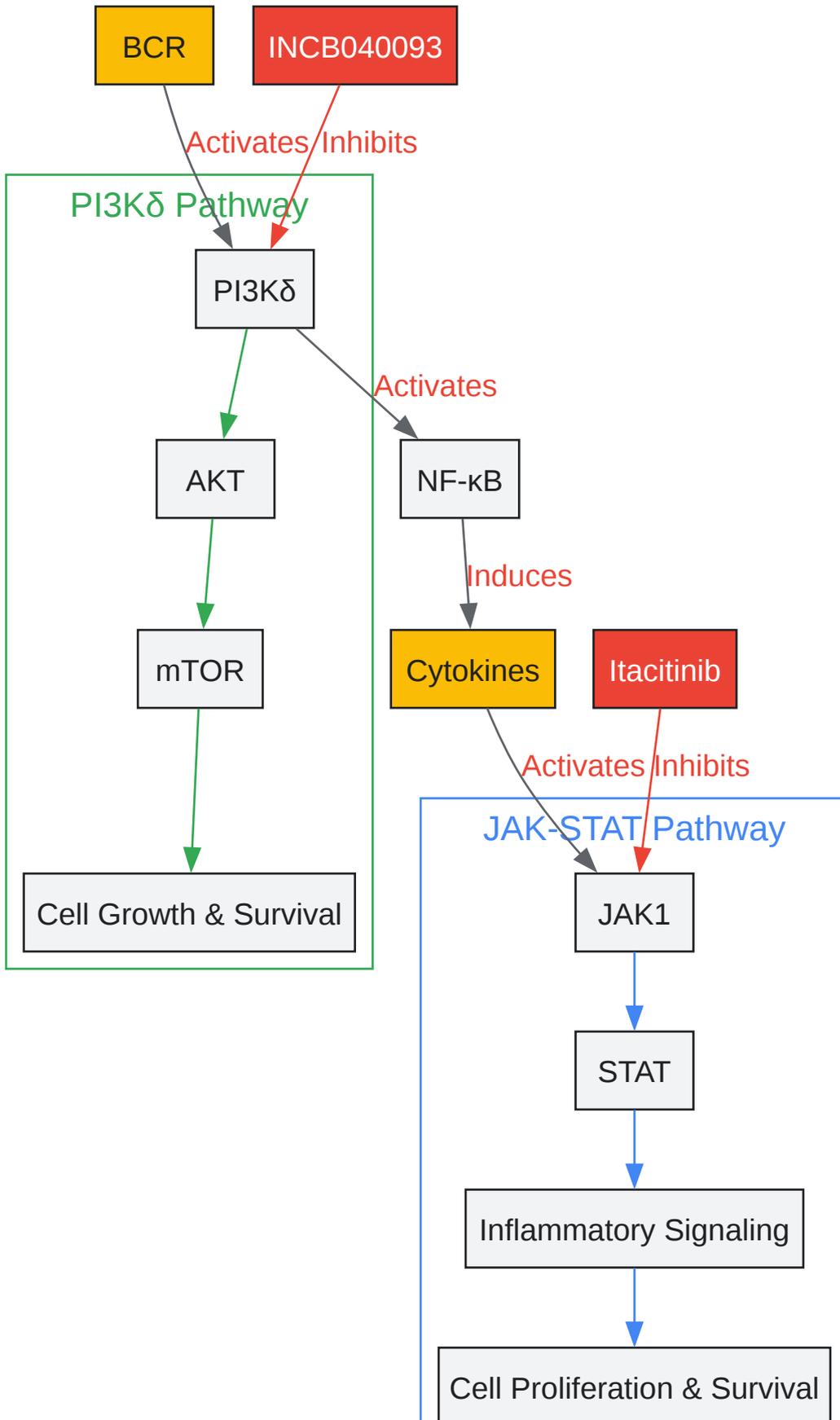
Study Context / Combination Partner	Phase	Key Findings / Purpose	Citation
Relapsed/Refractory B-cell Lymphomas (with the PI3K δ inhibitor INCB040093)	I	The combination showed a manageable safety profile and promising activity, particularly in classic Hodgkin Lymphoma.	[4]
Cytokine Release Syndrome (CRS) from CAR T-cell Therapy (Prophylaxis)	Preclinical	Itacitinib reduced cytokine levels associated with CRS without inhibiting CAR T-cell antitumor activity in models. A phase II trial has been initiated.	[5]
Acute GVHD (with corticosteroids)	I	The combination was well tolerated and demonstrated encouraging efficacy in patients.	[6]

Experimental Protocol Example: PI3K δ and JAK1 Inhibition in Lymphoma

While not specific to **dezapelisib**, one study investigated the simultaneous inhibition of the PI3K δ and JAK-STAT pathways in B-cell lymphomas using itacitinib and the PI3K δ inhibitor **INCB040093** [4]. The rationale was that these pathways both contribute to tumor growth and survival, and their combined blockade may provide synergistic efficacy.

The diagram below illustrates the hypothesized synergistic mechanism of action for this type of combination therapy.

PI3K and JAK Pathway Inhibition



Click to download full resolution via product page

Based on the referenced study, here is a generalized outline of the clinical trial protocol used for this PI3K δ and JAK1 inhibitor combination [4]:

1. Study Design

- **Type:** Open-label, multi-part Phase 1 study.
- **Parts:**
 - **Part 1:** Dose escalation of the PI3K δ inhibitor (INCB040093) as monotherapy.
 - **Part 2:** Dose escalation of INCB040093 in combination with a fixed dose of itacitinib.
 - **Part 3:** Dose expansion in specific lymphoma subtypes at the recommended Phase 2 dose (RP2D).

2. Patient Population

- **Key Inclusion:** Adults with relapsed or refractory B-cell lymphoid malignancies, including Hodgkin lymphoma and non-Hodgkin B-cell lymphoma. Patients must have received at least one prior therapy and have an ECOG performance status of ≤ 2 .
- **Key Exclusion:** Lymphoma with central nervous system involvement (except primary CNS lymphoma in expansion cohorts), allogeneic hematopoietic stem cell transplant within 6 months, and uncontrolled infection.

3. Dosing and Administration

- **RP2D:** INCB040093 100 mg twice daily + Itacitinib 300 mg once daily.
- **Formulation:** Both drugs were administered orally as sustained-release tablets.
- **Treatment Duration:** Until disease progression, unacceptable toxicity, or patient withdrawal.

4. Key Assessments and Endpoints

- **Primary Endpoint:** Safety and tolerability, including incidence of dose-limiting toxicities (DLTs), adverse events (AEs), and serious AEs (SAEs).
- **Secondary Endpoints:**
 - **Efficacy:** Overall response rate (ORR), duration of response, progression-free survival.
 - **Pharmacokinetics:** Assessment of drug exposure.
 - **Pharmacodynamics:** Biomarker analysis to demonstrate target engagement.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. A Phase Ib/II Study of the JAK1 Inhibitor, Itacitinib , plus nab-Paclitaxel... [pmc.ncbi.nlm.nih.gov]
2. Effective treatment of low-risk acute GVHD with itacitinib ... [pmc.ncbi.nlm.nih.gov]
3. Efficacy and safety of itacitinib versus placebo in ... [pubmed.ncbi.nlm.nih.gov]
4. Phase 1 study of the PI3K δ inhibitor INCB040093 \pm JAK1 ... [pmc.ncbi.nlm.nih.gov]
5. Itacitinib (INCB039110), a JAK1 Inhibitor, Reduces Cytokines ... [pubmed.ncbi.nlm.nih.gov]
6. A phase 1 trial of itacitinib, a selective JAK1 inhibitor ... - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Itacitinib in Research and Combination Therapies]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b525808#dezapelisib-combination-therapy-itacitinib>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com